molecular formula C23H20FN3O3S3 B2407595 Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 496026-48-3

Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B2407595
CAS RN: 496026-48-3
M. Wt: 501.61
InChI Key: RCVWTJSEVHITCA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H20FN3O3S3 and its molecular weight is 501.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have investigated the reactions of various thiophene derivatives to synthesize new heterocyclic compounds. For instance, Davoodnia et al. explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the formation of thieno[2,3-d]pyrimidine derivatives, a process that likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). Similarly, the synthesis of 4,6-bis(dimethylamino)thieno[2,3-b]pyridines by Pedersen and Carlsen through an HMPT induced ring closure reaction indicates the influence of substituents on the thiophene ring on reaction outcomes (Pedersen & Carlsen, 1977).

Chemical Transformations and Reactions

Significant research has focused on the chemical transformations and reactivity of related compounds. For example, the study by Westerlund on the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes showcases the versatility of these molecules in synthesizing triazole-fused compounds (Westerlund, 1980).

Anticancer Activity

The exploration of novel heterocycles for anticancer applications is a notable area of research. Abdel-Motaal, Alanzy, and Asem synthesized new heterocycles utilizing thiophene incorporated thioureido substituent as precursors and evaluated their anticancer activity against the colon HCT-116 human cancer cell line, highlighting the potential of these compounds in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).

properties

IUPAC Name

ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S3/c1-4-30-23(29)19-16(14-5-7-15(24)8-6-14)9-31-22(19)27-17(28)10-32-20-18-12(2)13(3)33-21(18)26-11-25-20/h5-9,11H,4,10H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWTJSEVHITCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

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